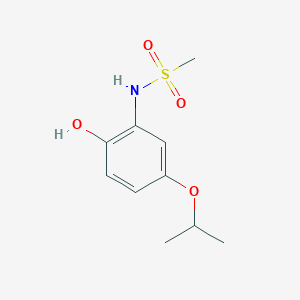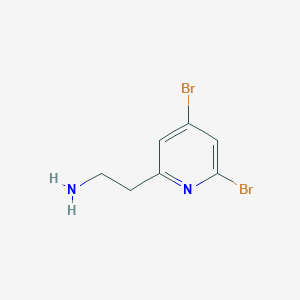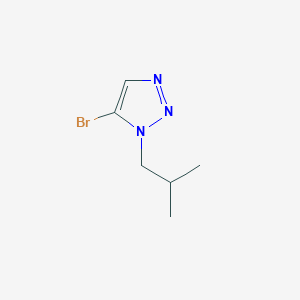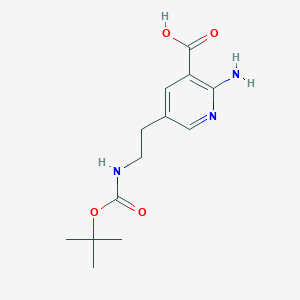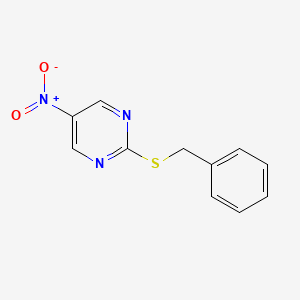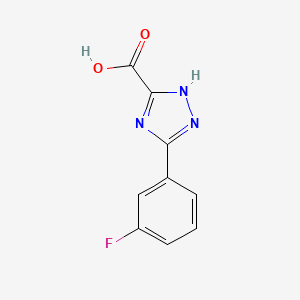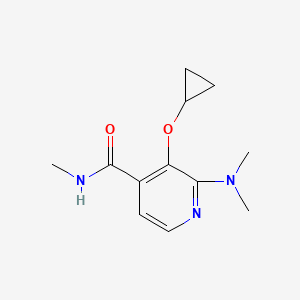
3-Cyclopropoxy-2-(dimethylamino)-N-methylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-(dimethylamino)-N-methylisonicotinamide is a chemical compound with the molecular formula C13H18N2O2 It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and an isonicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(dimethylamino)-N-methylisonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable precursor with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group.
Introduction of the Dimethylamino Group: The next step involves the reaction of the intermediate with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the Isonicotinamide Moiety: The final step involves the reaction of the intermediate with isonicotinic acid or its derivatives under appropriate conditions to form the isonicotinamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-(dimethylamino)-N-methylisonicotinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-(dimethylamino)-N-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-(dimethylamino)-N-methylisonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropoxy-2-(dimethylamino)benzaldehyde
- 3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde
- 3-Cyclopropoxy-2-(methylamino)benzamide
Uniqueness
3-Cyclopropoxy-2-(dimethylamino)-N-methylisonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-(dimethylamino)-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)9-6-7-14-11(15(2)3)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,16) |
Clave InChI |
MLQKUPOATWLKGG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=NC=C1)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


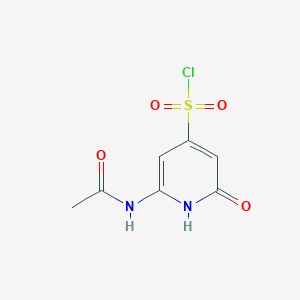
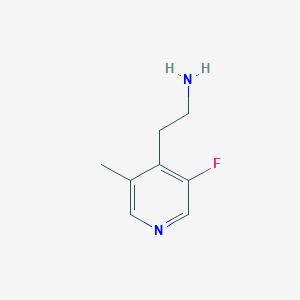

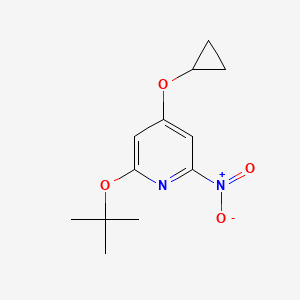
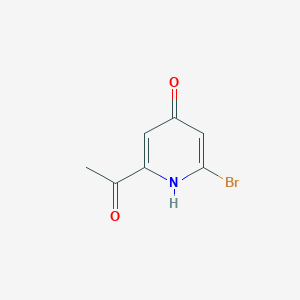
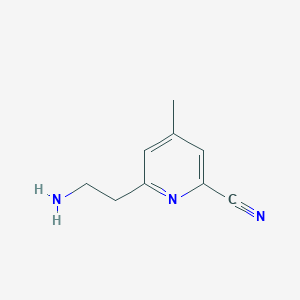
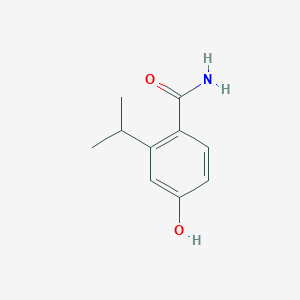
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
